molecular formula C22H20N4O3 B4189115 [5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone

[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone

Cat. No.: B4189115
M. Wt: 388.4 g/mol
InChI Key: QFYHFSCWUAZILX-UHFFFAOYSA-N
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Description

[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furylmethyl, methoxybenzoyl, and methylphenyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the triazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted triazole derivatives.

Scientific Research Applications

[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-1-(2-methoxybenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
  • N-(2-furylmethyl)-1-(2-methoxybenzoyl)-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-amine

Uniqueness

[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

[5-(furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15-9-11-16(12-10-15)20-24-22(23-14-17-6-5-13-29-17)26(25-20)21(27)18-7-3-4-8-19(18)28-2/h3-13H,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYHFSCWUAZILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone
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[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone

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